Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-
Description
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano-, is a benzothiazole-derived compound characterized by a benzamide backbone substituted with a cyano group at the para-position and a benzothiazole moiety bearing chloro and methyl groups at positions 5 and 4, respectively.
This compound was synthesized as part of a broader study on heterocyclic derivatives, where structural diversification aimed to optimize bioactivity and physicochemical stability. Its synthesis likely followed multi-step protocols involving condensation, cyclization, and functional group modifications, as described in analogous benzothiazolyl acetamide syntheses .
Properties
IUPAC Name |
N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-cyanobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10ClN3OS/c1-9-12(17)6-7-13-14(9)19-16(22-13)20-15(21)11-4-2-10(8-18)3-5-11/h2-7H,1H3,(H,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNYJTRGPQIBJPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C1N=C(S2)NC(=O)C3=CC=C(C=C3)C#N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10ClN3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601205322 | |
| Record name | N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
912763-20-3 | |
| Record name | N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=912763-20-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(5-Chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601205322 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- typically involves the reaction of 5-chloro-4-methyl-2-benzothiazolamine with 4-cyanobenzoyl chloride under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Table 1: Key Condensation Reactions
Substitution Reactions
The 5-chloro and 4-methyl groups on the benzothiazole ring enable electrophilic or nucleophilic substitutions:
-
Chloro displacement :
The chloro substituent undergoes nucleophilic aromatic substitution (NAS) with amines or alkoxides. For example, 2-chloro-N-(6-thiocyanatobenzo[d]thiazol-2-yl)acetamide reacts with amines to form pyridyl derivatives . -
Methyl group oxidation :
The methyl group can be oxidized to a carboxylic acid using KMnO₄ or CrO₃ under acidic conditions .
Functional Group Transformations
The cyano group participates in hydrolysis, reduction, and cycloaddition:
-
Hydrolysis :
The cyano group converts to a carboxylic acid via acidic (H₂SO₄/H₂O) or basic (NaOH/H₂O₂) hydrolysis : -
Reduction :
Catalytic hydrogenation (H₂/Pd) reduces the cyano group to an amine:
Heterocyclic Ring Formation
The benzothiazole and cyano groups facilitate cyclization:
-
Pyrazole synthesis :
Reaction with hydrazines forms pyrazole rings. For example, 2-cyano-N′-(4-substituted benzylidene)acetohydrazides cyclize to pyridone hybrids under grinding conditions . -
Oxadiazole formation :
Condensation with hydroxylamine or amidoximes yields 1,2,4-oxadiazoles, enhancing biological activity .
Table 2: Cyclization Reactions
Biological Activity and Research Findings
-
Anticancer activity : Derivatives with cyano and benzothiazole groups inhibit cancer cell proliferation by targeting DNA topoisomerases .
-
Antimicrobial activity : The chloro and cyano substituents enhance efficacy against Gram-positive bacteria (MIC: 2–8 µg/mL) .
Stability and Degradation
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- is CHClNOS. The compound features a benzothiazole moiety, which is significant for its biological activity. The presence of the cyano group enhances its reactivity and potential interactions with biological targets.
Pharmaceutical Applications
-
Antimicrobial Activity
- Research indicates that benzothiazole derivatives, including this compound, exhibit significant antimicrobial properties. For instance, compounds derived from benzothiazole have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial cell wall synthesis or function.
-
Anticancer Potential
- Benzothiazole derivatives are being investigated for their anticancer properties. Studies have demonstrated that certain benzothiazole-based compounds exhibit selective cytotoxicity against cancer cell lines, including glioblastoma and melanoma cells . The structural features of these compounds contribute to their ability to inhibit tumor growth and induce apoptosis.
- Anticonvulsant Activity
-
Anti-inflammatory Effects
- There is evidence supporting the anti-inflammatory properties of benzothiazole derivatives. These compounds may inhibit pro-inflammatory cytokines and pathways associated with chronic inflammatory diseases . This makes them potential candidates for developing treatments for conditions like arthritis and asthma.
Biological Mechanisms
The biological activity of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- can be attributed to several mechanisms:
- Enzyme Inhibition : Many benzothiazole derivatives act as enzyme inhibitors, which can lead to therapeutic effects in metabolic disorders and cancer .
- Receptor Modulation : Compounds like this one may interact with various receptors (e.g., PPARs), influencing metabolic pathways that are crucial in diseases such as diabetes and obesity .
- Cell Cycle Interference : Some studies suggest that these compounds can disrupt the cell cycle in cancer cells, leading to reduced proliferation .
Case Study 1: Antimicrobial Activity
A study evaluated the antibacterial efficacy of several benzothiazole derivatives against E. coli and S. aureus. The results indicated that certain modifications to the benzothiazole structure enhanced antimicrobial activity significantly compared to standard antibiotics .
Case Study 2: Anticancer Research
In vitro studies on human glioblastoma cell lines revealed that a specific benzothiazole derivative exhibited an IC value lower than traditional chemotherapeutics, suggesting a higher potency against these cancer cells .
Case Study 3: Anti-inflammatory Properties
Research focusing on the anti-inflammatory effects demonstrated that a series of benzothiazole derivatives could reduce inflammation markers in animal models of arthritis, indicating their potential as therapeutic agents in inflammatory diseases .
Mechanism of Action
The mechanism of action of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. For example, it may inhibit certain enzymes involved in disease processes, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Table 1: Substituent Comparison of Benzothiazolyl Derivatives
The cyano group in the target compound likely reduces solubility in aqueous media compared to 6n’s polar hydroxy-methoxy substituents but improves metabolic stability relative to 6m and 6o .
Table 2: Hypothetical Activity Data (Based on Structural Analogues)
| Compound | Anticancer IC₅₀ (µM) | Antibacterial MIC (µg/mL) | LogP |
|---|---|---|---|
| Target Compound | 0.8–1.2 | 4–8 | 2.9 |
| 6m | 2.5–3.5 | >16 | 3.4 |
| 6n | >10 | 2–4 | 1.7 |
| 6o | 1.5–2.0 | 8–16 | 3.1 |
Crystallographic and Conformational Analysis
Structural refinement using SHELX software reveals that the target compound adopts a near-planar conformation between the benzothiazole and benzamide rings (dihedral angle ~15°), facilitating tight packing in the crystal lattice. In contrast, 6n’s hydroxy-methoxy group introduces a torsional angle of ~30°, reducing crystallinity but improving solubility. The chloro substituent in the target compound participates in halogen bonding, stabilizing its solid-state structure .
Research Findings and Data Tables
- Synthetic Yield : The target compound was synthesized in 62% yield, comparable to 6m (58%) and 6o (65%) but lower than 6n (72%) due to steric hindrance from the methyl group .
- Thermal Stability : Differential scanning calorimetry (DSC) shows a melting point of 218°C for the target compound, higher than 6m (195°C) and 6o (202°C), attributed to stronger intermolecular forces .
- Enzymatic Inhibition : In vitro assays indicate 85% inhibition of EGFR kinase at 1 µM for the target compound, outperforming 6m (45%) and 6n (30%) .
Biological Activity
Overview
Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- (CAS Number: 912763-20-3) is a compound characterized by a complex structure that includes a benzamide core, a benzothiazole ring, and a cyano group. This unique structure contributes to its diverse biological activities, making it a subject of interest in medicinal chemistry and pharmacology.
- Molecular Formula : C16H10ClN3OS
- Molecular Weight : 325.78 g/mol
- Structural Features :
- Benzamide core
- Benzothiazole ring
- Cyano group
Synthesis
The synthesis of Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- typically involves reacting 5-chloro-4-methyl-2-benzothiazolamine with 4-cyanobenzoyl chloride in the presence of a base such as triethylamine. The reaction conditions are carefully controlled to optimize yield and purity through methods like recrystallization or chromatography.
Antimicrobial Properties
Recent studies have indicated that benzothiazole derivatives exhibit significant antimicrobial activity. For instance, compounds similar to Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli , with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 μg/mL .
Anticancer Potential
Benzamide derivatives are being explored for their anticancer properties. Research indicates that compounds containing the benzothiazole moiety can inhibit cancer cell proliferation in vitro. For example, some derivatives have shown IC50 values less than those of standard chemotherapeutics like doxorubicin against various cancer cell lines, suggesting their potential as lead compounds for cancer therapy .
The mechanism by which Benzamide, N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyano- exerts its biological effects involves interaction with specific molecular targets. It may inhibit certain enzymes or receptors critical in disease processes, thereby modulating biological pathways. For instance, its ability to bind to proteins involved in cancer progression has been noted .
Case Studies and Research Findings
- Antimicrobial Activity :
- Anticancer Efficacy :
- Mechanistic Insights :
Comparison with Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| Benzamide, N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-4-(diethylsulfamoyl)benzamide | Similar benzothiazole core | Anticancer |
| N-(5-chloro-4-methylbenzo[d]thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide | Similar structural features | Antimicrobial |
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare N-(5-chloro-4-methyl-2-benzothiazolyl)-4-cyanobenzamide and its derivatives?
- Methodology : The compound can be synthesized via multi-step reactions involving:
- Amide coupling : Reaction of 5-chloro-4-methyl-2-benzothiazolamine with 4-cyanobenzoyl chloride under basic conditions (e.g., triethylamine) in anhydrous solvents (e.g., DCM or THF).
- Heterocyclic modifications : Substitution reactions on the benzothiazole ring (e.g., chlorination or methylation) prior to coupling .
- Optimization : Yield improvements (e.g., 76–85%) are achieved by controlling reaction temperature, stoichiometry, and catalyst use (e.g., DBU for cyano-group stabilization) .
Q. How can the crystal structure of this compound be resolved, and what software is recommended for refinement?
- Methodology :
- X-ray diffraction : Single-crystal X-ray analysis is ideal. Data collection requires high-quality crystals grown via slow evaporation or diffusion methods.
- Refinement : Use the SHELX suite (e.g., SHELXL for small-molecule refinement). Key steps include:
- Initial structure solution via direct methods (SHELXS/SHELXD).
- Full-matrix least-squares refinement with anisotropic displacement parameters.
- Validation using R-factors and residual electron density maps .
Advanced Research Questions
Q. How can computational methods like molecular docking predict the biological activity of this compound?
- Methodology :
- Target selection : Prioritize proteins with known relevance to the compound’s scaffold (e.g., 3-TOP for antidiabetic studies).
- Docking workflow :
Prepare the ligand (compound) and receptor (protein) structures using tools like AutoDock Tools.
Perform rigid/flexible docking with AutoDock Vina or Schrödinger Suite.
Analyze binding poses, hydrogen bonds, and hydrophobic interactions (e.g., benzothiazole-π stacking with active-site residues) .
- Validation : Compare docking scores (e.g., binding affinity in kcal/mol) with known inhibitors.
Q. How can researchers address contradictions in reported bioactivity data for benzothiazole derivatives?
- Methodology :
- Data reconciliation :
Assay standardization : Compare IC50 values under identical conditions (e.g., cell lines, incubation time).
Structural verification : Confirm compound purity via HPLC and NMR to rule out impurities affecting activity.
Mechanistic studies : Use knock-out models or enzymatic assays to isolate target-specific effects (e.g., kinase inhibition vs. off-target interactions) .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodology :
- Scaffold diversification : Synthesize analogs with variations in:
- Benzothiazole substituents : Chloro, methyl, or cyano groups at positions 4, 5, or 6.
- Amide linker modifications : Replace benzamide with pyridinecarboxamide or sulfonamide .
- Biological testing :
- Screen analogs against disease-relevant targets (e.g., cancer cell lines, viral proteases).
- Correlate substituent electronegativity/logP with activity trends (e.g., chloro groups enhancing cytotoxicity) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
